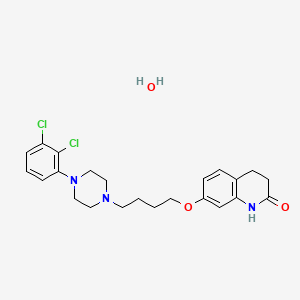
Aripiprazole monohydrate
Cat. No. B1666087
Key on ui cas rn:
851220-85-4
M. Wt: 466.4 g/mol
InChI Key: UXQBDXJXIVDBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09066848B2
Procedure details


causing the jet streams of solution of aripiprazole and water, each at a flow rate (where jet nozzles of 0.02 inch internal diameter are employed) within the range from about 0.20 to about 0.30 kg/min, preferably from about 0.22 to about 0.28 kg/min, to impinge on one another to create high turbulence at their point of impact to achieve high intensity micromixing of each stream prior to nucleation, and form a slurry of crystals of aripiprazole monohydrate; and


Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]([N:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH2:17][CH2:18][O:19][C:20]3[CH:21]=[CH:22][C:23]4[CH2:30][CH2:29][C:27](=[O:28])[NH:26][C:24]=4[CH:25]=3)[CH2:11][CH2:10]2)[C:4]([Cl:8])=[C:5]([Cl:7])[CH:6]=1>O>[CH2:30]1[C:23]2[CH:22]=[CH:21][C:20]([O:19][CH2:18][CH2:17][CH2:16][CH2:15][N:12]3[CH2:11][CH2:10][N:9]([C:3]4[CH:2]=[CH:1][CH:6]=[C:5]([Cl:7])[C:4]=4[Cl:8])[CH2:14][CH2:13]3)=[CH:25][C:24]=2[NH:26][C:27](=[O:28])[CH2:29]1.[OH2:19] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=C(C(=C(C1)Cl)Cl)N2CCN(CC2)CCCCOC=3C=CC4=C(C3)NC(=O)CC4
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl.O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
